

# Spectroscopic Analysis of 2-Ethoxy-5-fluoroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Ethoxy-5-fluoroaniline*

Cat. No.: *B3021133*

[Get Quote](#)

An In-depth Examination of the Spectroscopic Signatures for a Key Pharmaceutical Intermediate

## Foreword

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is a foundational requirement for ensuring the purity, safety, and efficacy of pharmaceutical compounds. **2-Ethoxy-5-fluoroaniline** (CAS No. 946774-81-8), a substituted aniline derivative, represents a significant building block in the synthesis of various active pharmaceutical ingredients.<sup>[1][2]</sup> Its molecular structure, featuring an ethoxy group and a fluorine atom on the aniline ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides a detailed, albeit currently theoretical, exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Ethoxy-5-fluoroaniline**.

**Note to the Reader:** As of the latest search, publicly available, experimentally verified spectroscopic data for **2-Ethoxy-5-fluoroaniline** is not available. The following sections are therefore based on established principles of spectroscopy and data from analogous structures to provide a predictive guide for researchers. This document will be updated as empirical data becomes available.

## Molecular Structure and Its Spectroscopic Implications

The molecular structure of **2-Ethoxy-5-fluoroaniline** is the primary determinant of its interaction with different forms of electromagnetic radiation, which is the basis of all spectroscopic techniques. Understanding the arrangement of atoms and functional groups allows for the prediction of its spectral features.

Molecular Formula:  $C_8H_{10}FNO$  [3]

Molecular Weight: 155.17 g/mol [3]

The key structural features that will influence the spectra are:

- Aromatic Ring: The benzene ring will show characteristic signals in both NMR and IR spectroscopy.
- Amino Group (-NH<sub>2</sub>): This primary amine will have distinct IR stretching vibrations and its protons will be visible in the <sup>1</sup>H NMR spectrum.
- Ethoxy Group (-OCH<sub>2</sub>CH<sub>3</sub>): The methylene and methyl protons of the ethoxy group will exhibit a characteristic ethyl pattern (a quartet and a triplet) in the <sup>1</sup>H NMR spectrum.
- Fluorine Atom (-F): The presence of fluorine, a spin-active nucleus (<sup>19</sup>F), will introduce spin-spin coupling with neighboring protons and carbons, which will be observable in the <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms for the purpose of spectroscopic assignment.

Caption: Molecular structure of **2-Ethoxy-5-fluoroaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra.

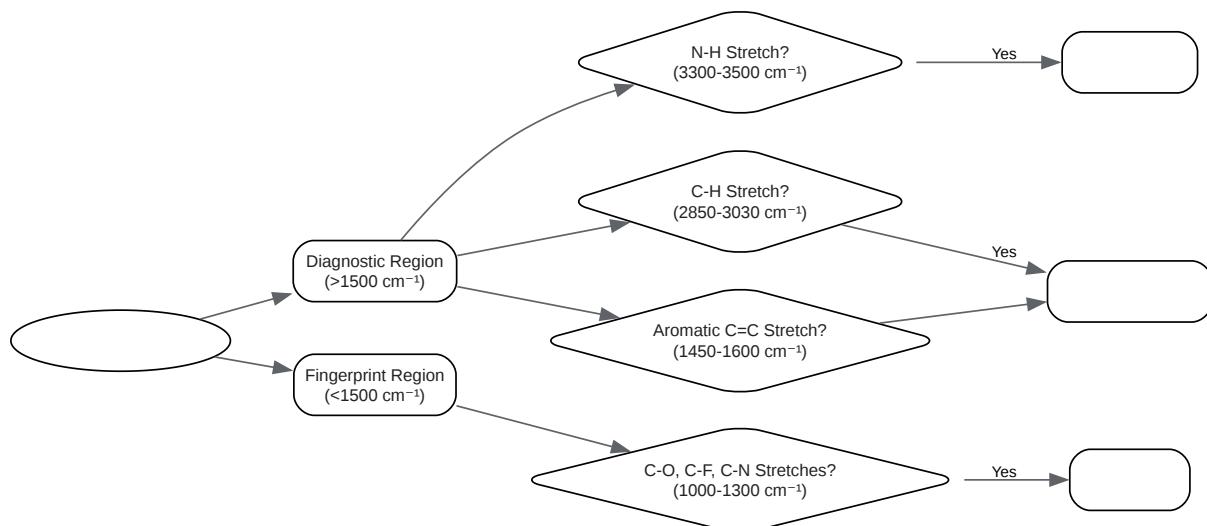
### Predicted <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift<br>( $\delta$ ) (ppm) | Multiplicity  | Integration | Assignment                        | Rationale                                                                                                     |
|--------------------------------------|---------------|-------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------|
| ~1.4                                 | Triplet       | 3H          | -OCH <sub>2</sub> CH <sub>3</sub> | The methyl protons are coupled to the two methylene protons.                                                  |
| ~3.8                                 | Broad Singlet | 2H          | -NH <sub>2</sub>                  | The amine protons often appear as a broad signal and may exchange with trace amounts of water in the solvent. |
| ~4.0                                 | Quartet       | 2H          | -OCH <sub>2</sub> CH <sub>3</sub> | The methylene protons are coupled to the three methyl protons.                                                |
| ~6.5 - 7.0                           | Multiplet     | 3H          | Aromatic Protons                  | The aromatic protons will be split by each other and by the fluorine atom, leading to complex multiplets.     |

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The presence of fluorine will cause splitting of the signals for the carbons close to it.


| Chemical Shift ( $\delta$ ) (ppm) | Assignment                        | Rationale                                                                                                                                                                                                                                                                                       |
|-----------------------------------|-----------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ~15                               | -OCH <sub>2</sub> CH <sub>3</sub> | The methyl carbon of the ethoxy group.                                                                                                                                                                                                                                                          |
| ~64                               | -OCH <sub>2</sub> CH <sub>3</sub> | The methylene carbon of the ethoxy group.                                                                                                                                                                                                                                                       |
| ~100 - 150                        | Aromatic Carbons                  | The six aromatic carbons will appear in this region. The carbon attached to the fluorine will show a large coupling constant ( <sup>1</sup> J <sub>CF</sub> ), and the adjacent carbons will show smaller coupling constants ( <sup>2</sup> J <sub>CF</sub> and <sup>3</sup> J <sub>CF</sub> ). |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group                  |
|--------------------------------|-------------|-----------------------------------|
| 3300 - 3500                    | N-H Stretch | Primary Amine (-NH <sub>2</sub> ) |
| 2850 - 3000                    | C-H Stretch | Aliphatic (Ethoxy group)          |
| ~3030                          | C-H Stretch | Aromatic                          |
| 1600 - 1650                    | N-H Bend    | Primary Amine (-NH <sub>2</sub> ) |
| 1450 - 1600                    | C=C Stretch | Aromatic Ring                     |
| 1200 - 1250                    | C-O Stretch | Aryl Ether                        |
| 1000 - 1300                    | C-N Stretch | Aromatic Amine                    |
| ~1100                          | C-F Stretch | Aryl Fluoride                     |

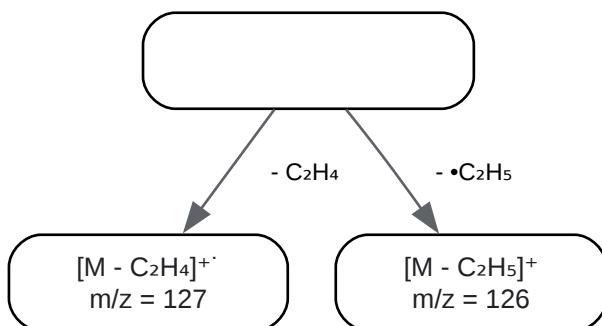
The workflow for identifying the key functional groups using IR spectroscopy is as follows:



[Click to download full resolution via product page](#)

Caption: IR spectral analysis workflow for **2-Ethoxy-5-fluoroaniline**.

## Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Ethoxy-5-fluoroaniline**, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): The molecular ion peak would be observed at  $m/z = 155$ , corresponding to the molecular weight of the compound.
- Loss of Ethylene: A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule ( $C_2H_4$ , 28 Da) via a McLafferty-type rearrangement, leading to a fragment at  $m/z = 127$ .

- Loss of an Ethyl Radical: Cleavage of the ethyl group could result in a fragment at  $m/z = 126$ .
- Other Fragments: Further fragmentation of the aromatic ring and loss of small molecules like HCN could also be observed.

The fragmentation can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Ethoxy-5-fluoroaniline** in EI-MS.

## Conclusion and Future Outlook

The spectroscopic characterization of **2-Ethoxy-5-fluoroaniline** is crucial for its use in pharmaceutical synthesis. This guide provides a predictive framework for its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra based on fundamental principles and data from similar molecules. The availability of empirical data in the future will allow for a direct comparison and refinement of these predictions. For researchers working with this compound, the information presented here should serve as a valuable reference for initial identification and quality control.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-ethoxy-5-fluoroaniline, CasNo.946774-81-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [[jiuzhoua.lookchem.com](#)]
- 2. 2-ETHOXY-5-FLUOROANILINE | 946774-81-8 [[chemicalbook.com](#)]
- 3. 946774-81-8 CAS Manufactory [[chemicalbook.com](#)]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethoxy-5-fluoroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021133#spectroscopic-data-nmr-ir-ms-of-2-ethoxy-5-fluoroaniline>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)